molecular formula C6H4N2 B1314018 2-Ethynylpyrimidine CAS No. 37972-24-0

2-Ethynylpyrimidine

Cat. No.: B1314018
CAS No.: 37972-24-0
M. Wt: 104.11 g/mol
InChI Key: BMNUHRHTDNKJII-UHFFFAOYSA-N
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Description

2-Ethynylpyrimidine is an organic compound with the molecular formula C6H4N2. It is a derivative of pyrimidine, characterized by the presence of an ethynyl group at the second position of the pyrimidine ring. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and materials science.

Mechanism of Action

Target of Action

It’s known that pyrimidines, the class of compounds to which 2-ethynylpyrimidine belongs, play crucial roles in various biological processes, including dna and rna synthesis

Mode of Action

It’s known that pyrimidines interact with enzymes involved in nucleotide synthesis and metabolism

Biochemical Pathways

Pyrimidines, including this compound, are involved in the purine and pyrimidine metabolic pathways . These pathways are responsible for the synthesis and degradation of purines and pyrimidines, which are key components of nucleic acids. Alterations in these pathways can affect various cellular functions, including DNA replication and RNA transcription .

Pharmacokinetics

The properties of pyrimidines suggest that they are likely to be well-absorbed and distributed throughout the body due to their small size and polar nature . The metabolism and excretion of this compound would likely involve enzymatic processes and renal excretion, respectively .

Result of Action

Given its structural similarity to pyrimidines, it’s plausible that this compound could influence dna and rna synthesis, potentially affecting gene expression and protein synthesis .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of this compound could be affected by exposure to light, heat, or certain chemicals . Its efficacy could also be influenced by the concentration of other molecules in its environment, such as enzymes involved in pyrimidine metabolism .

Biochemical Analysis

Biochemical Properties

2-Ethynylpyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with nucleic acid-related enzymes, such as DNA polymerases and RNA polymerases. These interactions can influence the synthesis and repair of nucleic acids. Additionally, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. In various cell types, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to affect metabolic pathways by interacting with enzymes involved in glycolysis and the citric acid cycle, thereby influencing cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding to nucleic acids, where it can act as a competitive inhibitor of nucleic acid synthesis. This inhibition can lead to the disruption of DNA replication and transcription processes. Additionally, this compound can interact with specific proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with cumulative effects on cellular processes, such as sustained inhibition of nucleic acid synthesis and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced cellular responses and improved metabolic function. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase. These interactions can affect the synthesis and degradation of pyrimidine nucleotides, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can modulate the activity of enzymes involved in phase I and phase II metabolic reactions, impacting its own metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by nucleoside transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it can interact with nucleic acids and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynylpyrimidine can be achieved through several methods. One common approach involves the decomposition of 1-(2’-pyrimidyl)-3-methyl-1-butyn-3-ol in the presence of potassium hydroxide at 110°C under reduced pressure. This reaction yields this compound as white crystals with a melting point of 95-96°C .

Another method involves the acetylene condensation reaction starting from 2-bromopyrimidine. This reaction proceeds with a yield of 70%, producing the intermediate alcohol, which is then further decomposed to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions on the pyrimidine ring.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

2-Ethynylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynylpyridine
  • 4-Ethynyl-1-methyl-1H-pyrazole
  • 5-Ethynyl-1-methyl-1H-imidazole
  • 3-Ethynylpyridine
  • 5-Ethynylpyrimidine
  • 3-Ethynylthiophene
  • 2-Ethynylthiophene

Uniqueness

2-Ethynylpyrimidine is unique due to its specific structural features, which include the ethynyl group at the second position of the pyrimidine ring. This structural arrangement imparts distinct electronic properties and reactivity compared to other similar compounds. For instance, the presence of nitrogen atoms in the pyrimidine ring enhances its ability to coordinate with metal ions, making it a valuable ligand in the synthesis of transition metal complexes .

Properties

IUPAC Name

2-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-7-4-3-5-8-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNUHRHTDNKJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498377
Record name 2-Ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37972-24-0
Record name 2-Ethynylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37972-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reactivity of 2-ethynylpyrimidine with metal complexes?

A: this compound can be used to create allenylidene complexes with transition metals like chromium and tungsten []. This is achieved through a one-pot reaction involving butyllithium, a metal carbonyl complex like [(CO)5M(THF)] (where M = Cr or W), and triethyloxonium tetrafluoroborate. Interestingly, research has shown that the allenylidene ligand can be transferred from chromium to tungsten, representing an unusual transmetalation reaction [].

Q2: How does the pyrimidine ring influence the formation of the allenylidene complex?

A: The pyrimidine ring plays a crucial role in the formation of not only the mononuclear allenylidene complex but also the homobinuclear complex. The non-alkylated nitrogen atom of the pyrimidine ring can coordinate to a second (CO)5M fragment, leading to the formation of a bimetallic species where two metal centers are bridged by the allenylidene ligand [].

Q3: What computational methods have been used to study these reactions?

A: Density functional theory (DFT) calculations have been employed to investigate the mechanism of the allenylidene ligand transfer from chromium to tungsten []. These calculations suggest that the reaction proceeds through an associative pathway, starting with the coordination of a (CO)5W fragment to the Cα-Cβ bond of the chromium allenylidene complex. This coordination weakens the Cr=C bond, ultimately enabling the transfer of the allenylidene ligand to the tungsten center.

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